molecular formula C19H29N7O2 B6980308 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide

Cat. No.: B6980308
M. Wt: 387.5 g/mol
InChI Key: NWDYUYGOXQFNFR-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a triazole ring, and a methoxyphenyl group

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N7O2/c1-23(2)16(15-7-5-6-8-17(15)28-4)13-20-19(27)26-11-9-25(10-12-26)18-22-21-14-24(18)3/h5-8,14,16H,9-13H2,1-4H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDYUYGOXQFNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1N2CCN(CC2)C(=O)NCC(C3=CC=CC=C3OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to its potential activity on neurotransmitter receptors.

    Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties, helping to understand its absorption, distribution, metabolism, and excretion in biological systems.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms, particularly those involving neurotransmission and signal transduction.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets involved would depend on the specific biological context and the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(dimethylamino)ethyl]-2-(methylamino)-acetamide
  • **N-[2-(dimethylamino)ethyl]-4-methoxy-5-({4-[1-(2,2,2-trifluoroethyl)-1H-indol-3-yl]-2-pyrimidinyl}amino)phenyl]acrylamide

Uniqueness

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide is unique due to its combination of a piperazine ring, a triazole ring, and a methoxyphenyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

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